N-1H-indol-6-yl-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE is a complex organic compound that features an indole ring, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Ring: This step involves the reaction of the indole derivative with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Final Product: The final step involves coupling the intermediate with a phenylalanine derivative under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-(1H-INDOL-6-YL)-2-[(PIPERIDINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE: Similar structure but with a piperidine ring instead of a morpholine ring.
(2S)-N-(1H-INDOL-6-YL)-2-[(PYRROLIDINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (2S)-N-(1H-INDOL-6-YL)-2-[(MORPHOLINE-4-CARBONYL)AMINO]-3-PHENYLPROPANAMIDE provides unique properties such as enhanced solubility and bioavailability compared to its analogs with different ring structures. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(2S)-1-(1H-indol-6-ylamino)-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c27-21(24-18-7-6-17-8-9-23-19(17)15-18)20(14-16-4-2-1-3-5-16)25-22(28)26-10-12-29-13-11-26/h1-9,15,20,23H,10-14H2,(H,24,27)(H,25,28)/t20-/m0/s1 |
InChI Key |
OLMQCWDUDZBLIO-FQEVSTJZSA-N |
Isomeric SMILES |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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